![molecular formula C24H31N3O2 B246981 1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine, also known as MPDP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used for scientific research purposes. The compound has been of great interest to researchers due to its unique properties, including its mechanism of action and physiological effects.
Wirkmechanismus
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine acts as a dopamine and serotonin reuptake inhibitor. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake. This results in an increase in the concentration of dopamine and serotonin in the synaptic cleft, leading to an increase in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly due to its effects on dopamine and serotonin. The compound increases the release of these neurotransmitters, leading to an increase in their activity. This results in various effects, including increased locomotor activity, increased heart rate, and increased blood pressure. This compound has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine has several advantages for lab experiments. It is a potent and selective dopamine and serotonin reuptake inhibitor, making it an ideal tool for studying the effects of these neurotransmitters. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations, including its potential for abuse and its lack of specificity for other neurotransmitters.
Zukünftige Richtungen
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine has several potential future directions for research. One direction is to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. Another direction is to investigate its effects on other neurotransmitters, such as norepinephrine and acetylcholine. Additionally, further research is needed to determine the long-term effects of this compound on the brain and the potential for abuse.
Conclusion
In conclusion, this compound is a psychoactive compound that has been used for scientific research purposes. The compound has unique properties, including its mechanism of action and physiological effects, that make it an ideal tool for studying the effects of dopamine and serotonin on the brain. While this compound has several advantages for lab experiments, it also has limitations and potential for abuse. Further research is needed to determine its potential therapeutic applications and long-term effects on the brain.
Synthesemethoden
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine can be synthesized using a simple method that involves the reaction of piperazine with 1-(2-methoxyphenyl)-4-(phenylacetyl)piperidine. The reaction takes place in the presence of a catalyst and a solvent. The resulting compound is then purified using various techniques, including recrystallization and chromatography. The purity of the final product is determined using analytical techniques such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine has been used for scientific research purposes, particularly in the field of neuroscience. The compound has been used to study the effects of dopamine and serotonin on the brain. It has also been used to investigate the role of these neurotransmitters in various neurological disorders, including Parkinson's disease and depression.
Eigenschaften
Molekularformel |
C24H31N3O2 |
---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C24H31N3O2/c1-29-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-27(14-12-21)24(28)19-20-7-3-2-4-8-20/h2-10,21H,11-19H2,1H3 |
InChI-Schlüssel |
BPKYZOGOXYSDOF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.